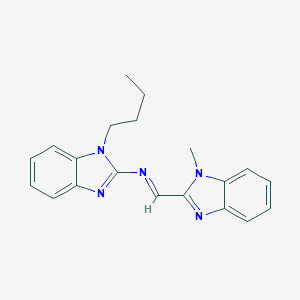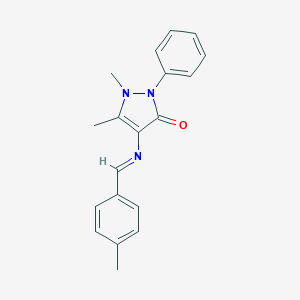
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one, commonly known as DMMP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyrazolone derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different fields.
作用機序
DMMP's mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins. DMMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMMP has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMMP inhibits the proliferation of cancer cells and induces apoptosis. DMMP has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, DMMP has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
DMMP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMMP is relatively expensive, and its synthesis requires specialized equipment and expertise. In addition, DMMP's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research on DMMP. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a scaffold for the synthesis of novel bioactive compounds. In addition, further studies are needed to elucidate DMMP's mechanism of action and to optimize its synthesis and purification methods.
合成法
DMMP can be synthesized through several methods, including the condensation of 4-methylbenzaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a base. Another method involves the reaction of 4-methylbenzaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a catalyst. Both methods have been used to produce DMMP with high yields and purity.
科学的研究の応用
DMMP has been extensively studied for its potential applications in different fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMMP has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. DMMP has also been used as a building block for the synthesis of various bioactive compounds.
特性
IUPAC Name |
1,5-dimethyl-4-[(4-methylphenyl)methylideneamino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-9-11-16(12-10-14)13-20-18-15(2)21(3)22(19(18)23)17-7-5-4-6-8-17/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPXEDWDLWNCAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one interact with mild steel to inhibit corrosion?
A1: Research suggests that this compound acts as a mixed-type corrosion inhibitor for mild steel in a 0.5 M H2SO4 solution. [] This means it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. The molecule adsorbs onto the mild steel surface, forming a protective film that hinders the interaction between the corrosive solution and the metal. [] This adsorption process follows the Langmuir adsorption isotherm, indicating monolayer adsorption of the inhibitor molecules on the metal surface. []
Q2: What are the key structural features of this compound and how is its structure confirmed?
A2: this compound is a Schiff base compound. [] Its structure comprises a pyrazolone ring core with various substituents, including a phenyl group and a substituted benzylidene group linked via an imine bond. The "E" designation refers to the specific configuration of the double bond in the benzylidene moiety. This structure has been confirmed using a combination of techniques, including:
- Elemental analysis: Determining the elemental composition to verify its molecular formula. []
- Infrared Spectroscopy (IR): Identifying functional groups present in the molecule by their characteristic vibrational frequencies. []
- Nuclear Magnetic Resonance (NMR): Providing detailed information about the types and connectivity of atoms in the molecule. []
- Single Crystal X-ray Diffraction (SC-XRD): Revealing the three-dimensional arrangement of atoms within the molecule and confirming its structure with high precision. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

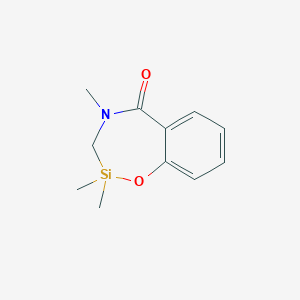
![N-{3-bromo-4-[2-bromo-4-(diethylamino)benzyl]phenyl}-N,N-diethylamine](/img/structure/B377187.png)
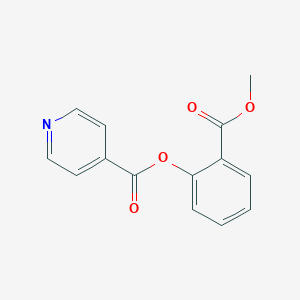
![2-(Bromomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B377192.png)
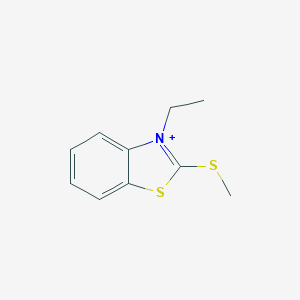
![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)

![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)
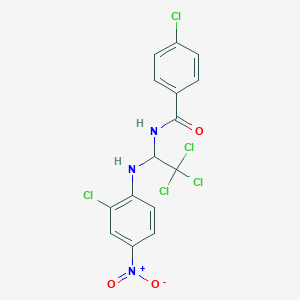
![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)
